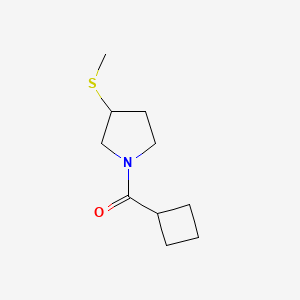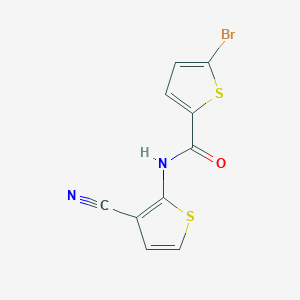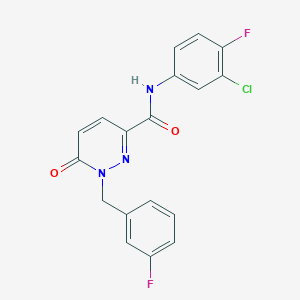![molecular formula C23H19N3O2 B2768822 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide CAS No. 681158-98-5](/img/structure/B2768822.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide” is a compound that is related to a class of molecules known as dihydrobenzo[cd]indole-6-sulfonamides . These molecules have been studied for their potential as TNF-α inhibitors , which are used in the treatment of inflammatory disorders .
Synthesis Analysis
The synthesis of related compounds involves the optimization of a previously reported TNF-α inhibitor, EJMC-1 . The optimization process involved a shape screen and rational design . A commercial compound library was screened for EJMC-1 analogs based on shape similarity . The most potent compound identified was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indol-6-sulfonamide (S10), which showed an IC50 of 14 μM, 2.2-fold stronger than EJMC-1 .科学的研究の応用
Antimicrobial and Antiproliferative Activities
Research has shown that compounds structurally related to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For example, Desai et al. (2013) synthesized a series of compounds that were screened for in vitro antibacterial activity against various bacteria and also tested for their inhibitory action against strains of fungi. The study suggests potential therapeutic intervention for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, Joshi, et al., 2013).
Catalytic Applications and Reaction Mechanisms
Wagh and Yadav (2020) presented the cascade engineered synthesis of butamben, a local anesthetic, using a multifunctional heterogeneous catalyst for direct synthesis by hydrogenation and esterification. This study highlights the novel application of such compounds in facilitating and improving synthetic pathways for pharmaceutical drugs, showcasing the compound's role in reaction engineering and its potential applications in other areas (Wagh & Yadav, 2020).
Synthesis and Biological Screening
The synthesis and biological screening of compounds with structural similarities to this compound have been a focus of research aiming at discovering new therapeutic agents. Rapolu et al. (2013) described the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and their evaluation for anti-inflammatory and anti-proliferative activities, indicating a potential for cancer treatment and inflammation management (Rapolu, Alla, Bommena, et al., 2013).
Chemical Synthesis and Drug Development
The compound's relevance extends to the field of drug development, as seen in the work of Kancherla et al. (2018), who identified novel impurities in Repaglinide, an anti-diabetic drug. This study underscores the importance of such compounds in understanding and improving the purity and efficacy of pharmaceuticals (Kancherla, Keesari, Alegete, et al., 2018).
作用機序
将来の方向性
The future directions for the study of “N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide” and related compounds involve further optimization for activity and properties . The study provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .
特性
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(21(17)20)23(26)28)25-22(27)16-9-7-15(14-24)8-10-16/h4-12H,2-3,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHSJBBQQDURJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C#N)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2768741.png)
![1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B2768743.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2768744.png)

![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)
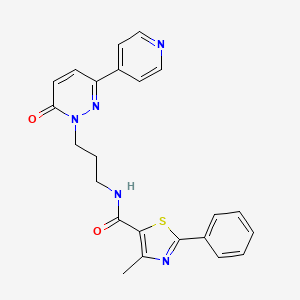
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
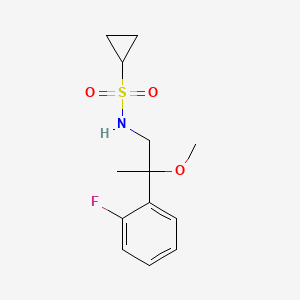
![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)
